3-Biphenylacetic acid, 4'-chloro-

Description

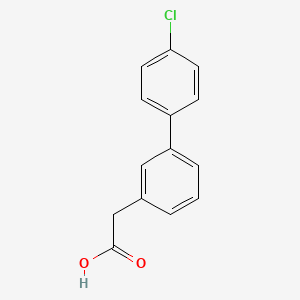

4'-Chloro-3-biphenylacetic acid is a substituted biphenyl derivative featuring a chloro group at the 4'-position of the biphenyl system and an acetic acid moiety at the 3-position. Its molecular formula is C₁₄H₁₁ClO₂, with a molar mass of 258.69 g/mol.

Properties

IUPAC Name |

2-[3-(4-chlorophenyl)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClO2/c15-13-6-4-11(5-7-13)12-3-1-2-10(8-12)9-14(16)17/h1-8H,9H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEPDBVZDEVXUID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=CC=C(C=C2)Cl)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10226754 | |

| Record name | 3-Biphenylacetic acid, 4'-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10226754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75852-50-5 | |

| Record name | 4′-Chloro[1,1′-biphenyl]-3-acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75852-50-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Biphenylacetic acid, 4'-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075852505 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Biphenylacetic acid, 4'-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10226754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 3-Biphenylacetic acid, 4’-chloro- involves several steps:

Chloromethylation Reaction: Biphenyl undergoes a chloromethylation reaction to produce 4-phenyl benzyl chloride.

Reaction with Sodium Cyanide: 4-phenyl benzyl chloride reacts with sodium cyanide to produce 4-biphenyl acetonitrile.

Hydrolysis: 4-biphenyl acetonitrile is hydrolyzed to obtain a crude product of 4-biphenylacetic acid.

Esterification and Purification: The crude product undergoes esterification with methanol to produce 4-biphenyl methyl acetate, which is then purified and hydrolyzed to yield the final product, 4-biphenylacetic acid.

Chemical Reactions Analysis

3-Biphenylacetic acid, 4’-chloro- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

Substitution: Electrophilic substitution reactions can occur at the biphenyl ring, leading to various substituted derivatives.

Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions.

Scientific Research Applications

3-Biphenylacetic acid, 4’-chloro- has several scientific research applications:

Chemistry: It serves as an intermediate in the synthesis of various organic compounds.

Biology: The compound is used in studies related to its biological activity and potential therapeutic effects.

Medicine: Research is ongoing to explore its potential as a non-steroidal anti-inflammatory drug (NSAID) and its role in treating various medical conditions.

Industry: It is used in the production of materials such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-Biphenylacetic acid, 4’-chloro- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, leading to changes in cellular processes. For example, as a potential NSAID, it may inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators .

Comparison with Similar Compounds

Structural Analogs

Key structural analogs include:

Key Structural Differences :

- Substituent Position : The 4'-chloro group in the target compound vs. 2-chloro in 3-(2-chloro-4-methoxyphenyl)phenylacetic acid alters steric and electronic effects.

- Biphenyl vs. Phenyl Systems: Biphenyl derivatives (e.g., 4'-chloro-3-biphenylacetic acid) exhibit extended conjugation and increased rigidity compared to monosubstituted phenylacetic acids like 4-DCPA.

- Functional Groups : Alkoxy chains (e.g., pentoxy) enhance lipophilicity, while hydroxyl or amide groups (e.g., in 3-chloro-4-hydroxyphenylacetamide) improve hydrogen-bonding capacity.

Physicochemical Properties

- Solubility : Biphenyl derivatives generally exhibit lower water solubility than simpler phenylacetic acids due to increased hydrophobicity. For example, 4-DCPA (phenylacetic acid derivative) forms stable Ag(I) complexes in aqueous-organic solvent systems, suggesting moderate solubility . In contrast, 4'-chloro-3-biphenylacetic acid’s biphenyl backbone likely reduces aqueous solubility, favoring organic solvents.

- Thermal Stability : Coordination polymers of 4-DCPA decompose at ~250–300°C, as shown by thermogravimetric analysis (TGA) . The biphenyl analog may exhibit higher thermal stability due to aromatic stacking interactions.

- Crystallography: 4-DCPA-based Ag(I) complexes crystallize in monoclinic systems (e.g., space group P21/c) with Ag···Ag interactions forming ladder-like chains or β-sheet layers . Biphenyl derivatives may adopt similar motifs but with altered lattice parameters due to bulkier structures.

Biological Activity

3-Biphenylacetic acid, 4'-chloro- is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

- Molecular Formula : C15H13ClO2

- Molecular Weight : 272.72 g/mol

This compound features a biphenyl structure with a chloro substituent that contributes to its unique chemical reactivity and biological interactions.

Interaction with Biological Targets

3-Biphenylacetic acid, 4'-chloro- has been shown to interact with various biological targets:

- γ-Aminobutyric Acid (GABA) Receptors : It acts as an inhibitor, modulating neurotransmission and influencing cellular metabolism.

- Cyclooxygenase Enzymes : The compound may inhibit cyclooxygenase (COX) enzymes, which are crucial in the biosynthesis of prostaglandins involved in inflammation.

The biological activity of 3-Biphenylacetic acid, 4'-chloro- can be attributed to several mechanisms:

- Receptor Binding : It binds to GABA receptors, leading to functional blockade and altering neurotransmitter release.

- Enzyme Inhibition : By inhibiting COX enzymes, it reduces the production of pro-inflammatory mediators, suggesting potential use as a non-steroidal anti-inflammatory drug (NSAID).

Cellular Effects

The compound influences various cellular processes:

- Cell Signaling Pathways : It modulates signaling pathways that affect gene expression and cell function.

- Metabolism : Its interaction with metabolic enzymes like monoamine oxidase and aldehyde dehydrogenase leads to the formation of metabolites that further influence cellular activities.

Dosage and Efficacy in Animal Models

Research indicates that the effects of 3-Biphenylacetic acid, 4'-chloro- vary with dosage:

- Therapeutic Effects : At lower doses, it exhibits beneficial effects on neurotransmitter activity without significant toxicity.

- Toxicity Studies : In animal models, intraperitoneal injections have shown tolerable levels up to 25 mg/kg without severe adverse effects .

Research Applications

3-Biphenylacetic acid, 4'-chloro- has several applications in scientific research:

- Medicinal Chemistry : Its anti-inflammatory properties make it a candidate for drug development targeting inflammatory diseases.

- Organic Synthesis : It serves as an intermediate in synthesizing various organic compounds.

Case Study 1: Anti-inflammatory Activity

In a study evaluating the anti-inflammatory effects of similar compounds, 3-Biphenylacetic acid derivatives showed significant inhibition of COX activity, leading to reduced inflammation in animal models. This suggests potential therapeutic applications for conditions characterized by excessive inflammation.

Case Study 2: Neurotransmitter Modulation

Research demonstrated that the compound's interaction with GABA receptors could lead to altered neurotransmitter dynamics, potentially offering insights into treatments for neurological disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.